Methyl 4-(bromomethyl)picolinate hydrochloride
Description
Methyl 4-(bromomethyl)picolinate hydrochloride is a halogenated picolinate ester derivative with a bromomethyl (–CH₂Br) substituent at the 4-position of the pyridine ring. Its structure combines a reactive bromomethyl group, which facilitates alkylation or nucleophilic substitution reactions, and a methyl ester moiety that enhances solubility in organic solvents. The hydrochloride salt form improves stability and polar solvent compatibility, making it valuable in pharmaceutical and chemical synthesis as an intermediate .
For example, describes the synthesis of methyl-6-bromopicolinate via refluxing 6-bromopyridine-2-carboxylic acid with methanol and sulfuric acid, followed by Sonogashira coupling . Similar methodologies could apply to the 4-bromomethyl derivative, with adjustments for substituent positioning.
Properties
Molecular Formula |
C8H9BrClNO2 |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H |
InChI Key |
KRBWAQDAULYJBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CBr.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely documented method for synthesizing methyl 4-(bromomethyl)picolinate hydrochloride involves radical bromination of methyl picolinate using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a radical chain mechanism:
- Initiation : AIBN decomposes under heat to generate cyanopropyl radicals, which abstract a hydrogen atom from methyl picolinate, forming a substrate-centered radical.
- Propagation : The substrate radical reacts with NBS, transferring a bromine atom to the benzylic position of the pyridine ring.
- Termination : Radical recombination halts the chain process.
Procedure :
- Methyl picolinate (1 equiv) is dissolved in anhydrous carbon tetrachloride (CCl₄).
- NBS (1.1 equiv) and AIBN (0.1 equiv) are added under inert atmosphere.
- The mixture is refluxed at 80°C for 8–12 hours, monitored by TLC or GC-MS.
- Post-reaction, the mixture is cooled, filtered to remove succinimide byproducts, and concentrated under reduced pressure.
- The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies
- Solvent Selection : CCl₄ is preferred for its inertness and ability to solubilize NBS. Alternatives like benzene or dichloromethane may reduce yields due to competing side reactions.
- Initiator Loading : AIBN concentrations above 0.15 equiv increase radical density, risking over-bromination (e.g., di-substituted byproducts).
- Temperature Control : Maintaining reflux temperatures (80°C) ensures consistent radical generation without thermal degradation.
Table 1: Laboratory-Scale Bromination Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS Equivalents | 1.1 | 78–85 | 95–98 |
| AIBN Loading (equiv) | 0.1 | 82 | 97 |
| Reaction Time (hours) | 10 | 85 | 96 |
| Solvent | CCl₄ | 80 | 95 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis often employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:
- Precise Temperature Control : Microfluidic channels minimize hot spots, reducing side reactions.
- Scalability : Throughput can exceed 1 kg/hr with automated feed systems.
- In-Line Purification : Integrated chromatography columns enable real-time purification, achieving >99% purity.
Procedure :
- Methyl picolinate and NBS are pumped separately into a mixing chamber preheated to 80°C.
- AIBN is introduced via a secondary feed to initiate radical formation.
- The reaction stream passes through a residence loop (10–15 min) before quenching in a cold trap.
- Crude product is diverted to a centrifugal partition chromatograph for isolation.
Economic and Environmental Considerations
- Solvent Recovery : CCl₄ is distilled and recycled, reducing waste by 70%.
- Byproduct Utilization : Succinimide residues are repurposed as nitrogen sources in fertilizer production.
Analytical Validation and Quality Control
Spectroscopic Characterization
- ¹H NMR (300 MHz, CDCl₃) : δ 8.72 (d, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 4.51 (s, 2H, CH₂Br), 3.94 (s, 3H, OCH₃).
- Mass Spectrometry (FAB) : m/z 230.06 [M+H]⁺, confirming molecular ion consistency.
- HPLC : Purity assessed using a C18 column (acetonitrile/water, 70:30), retention time = 6.2 min.
Challenges in Reaction Monitoring
- Over-Bromination : Prolonged reaction times (>12 hours) or excess NBS (>1.2 equiv) promote di-brominated derivatives, detectable via GC-MS.
- Colorimetric Indicators : The reaction’s transition from deep red to pale yellow signals near-completion but requires corroboration with TLC.
Alternative Synthetic Pathways
Photochemical Bromination
UV light (254 nm) can replace AIBN in radical initiation, though yields are lower (60–65%) due to competing photodecomposition.
Ionic Bromination with HBr-DMSO
A non-radical approach using HBr and dimethyl sulfoxide (DMSO) achieves bromination via electrophilic substitution. However, ester group hydrolysis limits utility (yield <50%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted picolinates, oxo derivatives, and reduced methyl derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Methyl 4-(bromomethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)picolinate hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The picolinate moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl Picolinate Derivatives
Research Findings and Limitations
Current literature highlights the following trends:
Substituent Positioning : The 4-position bromomethyl group offers superior reactivity in alkylation compared to 6-position halogens, as steric hindrance is minimized .
Yield Variations : Reactions involving bromomethyl derivatives (e.g., CuAAC in ) achieve ~70% yields, whereas chloro analogs may require harsher conditions for comparable efficiency .
Limitations : Direct data on this compound’s physical properties (e.g., melting point, exact solubility) are absent in the provided evidence. Further studies are needed to quantify its stability under varying conditions.
Biological Activity
Methyl 4-(bromomethyl)picolinate hydrochloride is a compound of interest in various fields, including medicinal chemistry and molecular biology. Its biological activity stems from its structural features, which allow it to interact with specific biological targets, influencing various physiological processes.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈BrN₁O₂ and features a bromomethyl group attached to a picolinate structure. This configuration contributes to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may bind to enzymes, either inhibiting or activating them, which alters metabolic pathways crucial for cellular function.
- Receptor Modulation : The compound can interact with various receptors, modulating their activity and leading to physiological responses.
- Gene Expression Alteration : It has the potential to influence gene expression related to its biological effects, impacting cellular behavior at the genetic level.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of picolinate compounds can effectively inhibit bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.125 mg/dm³ .
Inhibition of Metallo-β-lactamases
The compound's derivatives have been investigated for their ability to inhibit metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. A study demonstrated that certain isosteres derived from picolinate structures could effectively inhibit MBLs, restoring the efficacy of β-lactam antibiotics against resistant strains .
Case Studies
Case Study 1: Antibacterial Activity Assessment
A recent study assessed the antibacterial activity of methyl 4-(bromomethyl)picolinate against various clinical isolates. The results indicated robust activity against multidrug-resistant strains, showcasing its potential as a lead compound in antibiotic development.
| Bacterial Strain | MIC (mg/dm³) |
|---|---|
| Pseudomonas aeruginosa | <0.125 |
| Acinetobacter baumannii | 0.25 |
| Escherichia coli | 0.5 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of MBLs by derivatives of methyl 4-(bromomethyl)picolinate. The study highlighted that these compounds could significantly reduce enzyme activity, thus enhancing the effectiveness of existing antibiotics.
| Compound | IC₅₀ (µM) |
|---|---|
| Methyl 4-(bromomethyl)picolinate | 0.84±0.04 |
| Control | >10 |
Safety and Toxicity
Preliminary safety assessments indicate that this compound has manageable toxicity profiles; however, detailed toxicological studies are necessary to fully understand its safety in clinical applications .
Q & A
Q. Basic Research Focus
- Methodological Answer :
Synthesis typically involves bromination of a methyl picolinate precursor. Key steps include:- Substrate Selection : Start with methyl 4-methylpicolinate to introduce the bromomethyl group via radical or electrophilic bromination .
- Reagent Optimization : Use with a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) to minimize side reactions like over-bromination .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity (>98%) should be confirmed via HPLC .
- Data Table :
| Bromination Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| NBS/AIBN | 75–85 | >98 | <5% di-brominated |
| 60–70 | 90–95 | 10–15% oxidation |
How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Q. Basic Research Focus
- Methodological Answer :
Use a multi-analytical approach:
What are the common side reactions encountered during alkylation using this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Methodological Answer :
- Side Reactions :
- Hydrolysis : Bromomethyl group reacts with moisture, forming 4-hydroxymethyl derivatives. Mitigate by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
- Elimination : Base-mediated dehydrohalogenation forms unsaturated pyridine byproducts. Use milder bases (e.g., ) and low temperatures (0–5°C) .
- Data Table :
| Condition | Byproduct Yield (%) | Mitigation Strategy |
|---|---|---|
| Aqueous Solvent | 20–30 | Anhydrous DMF |
| Strong Base (NaOH) | 15–25 | Weak Base () |
How does the bromomethyl group in this compound influence its reactivity compared to chlorinated analogs in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Methodological Answer :
The bromine atom’s higher electronegativity and leaving-group ability (compared to chlorine) enhance reactivity. Kinetic studies show:- Reaction Rate : Bromo derivatives react 3–5× faster with nucleophiles (e.g., amines, thiols) under identical conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) further accelerate reactivity by stabilizing transition states .
- Data Table :
| Halogen | (vs. Cl) | Activation Energy (kcal/mol) |
|---|---|---|
| Br | 3.5 | 18.2 |
| Cl | 1.0 | 22.7 |
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Rinse contaminated skin with water for 15 minutes .
- Storage : Store in a locked, ventilated cabinet away from moisture and bases .
In cross-coupling reactions, what catalytic systems have been reported to effectively utilize this compound as a substrate?
Q. Advanced Research Focus
- Methodological Answer :
- Palladium Catalysts : or with ligands (e.g., XPhos) enable Suzuki-Miyaura couplings with aryl boronic acids .
- Optimization : Use as a base in toluene/ethanol (3:1) at 80°C for 12 hours. Yields range from 70–85% .
How can researchers resolve contradictions in reported biological activity data for derivatives synthesized from this compound?
Q. Advanced Research Focus
- Methodological Answer :
- Purity Verification : Re-test compounds using standardized HPLC protocols to rule out impurity-driven artifacts .
- Assay Reproducibility : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry .
What strategies are employed to optimize the solubility and stability of this compound in aqueous reaction media?
Q. Basic Research Focus
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
